molecular formula C21H33N3O4 B3250765 (R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine CAS No. 205251-35-0

(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine

Cat. No. B3250765
M. Wt: 391.5 g/mol
InChI Key: QQWWHPLYCKURHB-IAGOWNOFSA-N
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Description

“(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine” is a complex organic compound. It is a type of N-Boc protected amine . The N-Boc group is a tert-butyloxycarbonyl (Boc) group that is commonly used to protect primary or secondary amines . This compound is likely to be used in the field of organic synthesis .


Synthesis Analysis

The synthesis of N-Boc protected amines like “(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine” is typically achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The molecular structure of “(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine” is likely to be complex due to the presence of the Boc group and the pyrrolidine ring. The Boc group is stable towards most nucleophiles and bases . The pyrrolidine ring is a four-membered nitrogen-containing heterocycle .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine” would depend on its specific structure. As a N-Boc protected amine, it is likely to be stable towards most nucleophiles and bases .

Safety And Hazards

The safety and hazards associated with “(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine” would depend on its specific structure and the conditions under which it is used. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

tert-butyl N-[(3R,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4/c1-20(2,3)27-18(25)22-16-13-24(12-15-10-8-7-9-11-15)14-17(16)23-19(26)28-21(4,5)6/h7-11,16-17H,12-14H2,1-6H3,(H,22,25)(H,23,26)/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWWHPLYCKURHB-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1NC(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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